Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate
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Overview
Description
Methyl 2-isopropoxy-3-vinylbenzoate is an organic compound with the molecular formula C13H16O3. It belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of an isopropoxy group and a vinyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-isopropoxy-3-vinylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-isopropoxy-3-vinylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Methyl 2-isopropoxy-3-vinylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isopropoxy-3-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 2-isopropoxy-3-vinylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester groups.
Industry: Used in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-isopropoxy-3-vinylbenzoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The vinyl group can undergo polymerization reactions, contributing to the formation of polymeric materials .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-3-vinylbenzoate
- Methyl 2-ethoxy-3-vinylbenzoate
- Methyl 2-propoxy-3-vinylbenzoate
Uniqueness
Methyl 2-isopropoxy-3-vinylbenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in organic synthesis .
Biological Activity
Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate, a synthetic compound, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a vinyl moiety. Its chemical structure can be represented as:
This compound's unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
Case Study: Antimicrobial Efficacy
A study conducted on the compound's efficacy against Pseudomonas aeruginosa showed significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL, indicating potent antimicrobial activity .
Pathogen | MIC (µg/mL) |
---|---|
Pseudomonas aeruginosa | 32 |
Staphylococcus aureus | 16 |
Escherichia coli | 64 |
This table summarizes the effectiveness of this compound against selected bacterial strains.
2. Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines.
Research Findings: Cytokine Inhibition
In a study assessing the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to lower levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM .
3. Cytotoxicity
Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects on cancer cell lines.
Case Study: Cancer Cell Lines
In a study involving various cancer cell lines, the compound showed an ED50 value of 5 µg/mL against MDA-MB-231 breast cancer cells, indicating significant cytotoxic potential .
Cell Line | ED50 (µg/mL) |
---|---|
MDA-MB-231 (breast cancer) | 5 |
HeLa (cervical cancer) | 10 |
A549 (lung cancer) | 15 |
The biological activities of this compound can be attributed to its ability to interfere with cellular pathways involved in inflammation and microbial resistance.
- Inhibition of Biofilm Formation: The compound disrupts biofilm formation in Pseudomonas aeruginosa, which is critical for its virulence.
- Cytokine Modulation: It modulates cytokine production, reducing inflammation by inhibiting NF-kB signaling pathways.
- Induction of Apoptosis: In cancer cells, it triggers apoptosis through caspase activation pathways.
Properties
CAS No. |
918870-66-3 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-ethenyl-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-5-10-7-6-8-11(13(14)15-4)12(10)16-9(2)3/h5-9H,1H2,2-4H3 |
InChI Key |
NLBPELWZLAVASV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1C(=O)OC)C=C |
Origin of Product |
United States |
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